molecular formula C15H24O6 B8549110 Butylacrylate ethylacrylate acrylic acid

Butylacrylate ethylacrylate acrylic acid

Cat. No. B8549110
M. Wt: 300.35 g/mol
InChI Key: FEGVAAWSWJUUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04965117

Procedure details

A starting solution of 45 g of ethylacrylate, 45 g of butylacrylate, 5 g of acrylic acid, 0.5 g of azo-bis-isobutyronitrile and 0.35 g of lauryl mercaptan was added in 5 portions to a stirred reaction kettle at a kettle temperature of 70° C. Each portion was only added after an exotherm had indicated that the previous portion had reacted. The reaction was continued over a period of three hours at a temperature between 80° and 105° C. with a solution of 442 g of ethylacrylate, 442 g of butylacrylate, 44 g of acrylic acid, 50 g of azo-bis-isobutyronitrile and 6.1 g of lauryl mercaptan. Because of the high viscosity of the product, stirring in the reaction vessel becomes difficult. The polymer material was removed from the reactor and heated without stirring for 2 hours at 120° C. The polymer material was rubbery with comonomer proportions of 47.6:47.6:4.8.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
442 g
Type
reactant
Reaction Step Two
Quantity
442 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[CH2:8]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH2:9][CH2:10][CH3:11].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].N(C(C)(C)C#N)=NC(C)(C)C#N.C(S)CCCCCCCCCCC>>[CH2:8]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH2:9][CH2:10][CH3:11].[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19] |f:5.6.7|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C)OC(C=C)=O
Name
Quantity
45 g
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0.35 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Two
Name
Quantity
442 g
Type
reactant
Smiles
C(C)OC(C=C)=O
Name
Quantity
442 g
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Name
Quantity
44 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
6.1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S

Conditions

Stirring
Type
CUSTOM
Details
Because of the high viscosity of the product, stirring in the reaction vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Each portion was only added after an exotherm
CUSTOM
Type
CUSTOM
Details
had reacted
CUSTOM
Type
CUSTOM
Details
The polymer material was removed from the reactor
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
without stirring for 2 hours at 120° C
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(C=C)=O.C(C)OC(C=C)=O.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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